5-(4-(3-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one
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Overview
Description
5-(4-(3-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one is a compound that features a piperazine ring substituted with a 3-methoxyphenyl group and a pyrrolidin-2-one moiety. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(3-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of 3-methoxyphenylpiperazine with a suitable pyrrolidin-2-one derivative under controlled conditions. The reaction may be catalyzed by acids or bases, and solvents such as dichloromethane or ethanol are commonly used. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-(3-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidin-2-one moiety can be reduced to form a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 5-(4-(3-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one.
Reduction: Formation of 5-(4-(3-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(4-(3-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-(3-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. It may act as a ligand for certain receptors, modulating their activity and influencing various cellular pathways. For example, it may bind to adrenergic receptors, affecting neurotransmitter release and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring substituted with a methoxyphenyl group and have shown affinity for adrenergic receptors.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: These derivatives have been evaluated for their serotonin reuptake inhibition activity.
Uniqueness
5-(4-(3-Methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a methoxyphenyl group and a pyrrolidin-2-one moiety allows for diverse chemical reactivity and potential therapeutic applications .
Properties
CAS No. |
91703-20-7 |
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Molecular Formula |
C15H21N3O2 |
Molecular Weight |
275.35 g/mol |
IUPAC Name |
5-[4-(3-methoxyphenyl)piperazin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H21N3O2/c1-20-13-4-2-3-12(11-13)17-7-9-18(10-8-17)14-5-6-15(19)16-14/h2-4,11,14H,5-10H2,1H3,(H,16,19) |
InChI Key |
FMJIQEYWHGIUOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCC(=O)N3 |
Origin of Product |
United States |
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